2-Hydroxy-4',5-diacetamido-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2-Hydroxy-4’,5-diacetamido-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-4’,5-diacetamido-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’,5-diacetamido-biphenyl involves its role as a building block in the synthesis of inhibitors that target DNA-dependent protein kinases. These inhibitors interfere with the DNA repair mechanisms in cancer cells, making them more susceptible to radiotherapy and chemotherapy. The molecular targets and pathways involved include the inhibition of DNA-dependent protein kinase activity, leading to increased DNA damage and cell death in cancer cells.
Comparison with Similar Compounds
2-Hydroxy-4’,5-diacetamido-biphenyl is unique due to its specific structure and applications. Similar compounds include:
N,N’- (2-Hydroxy- [1,1’-biphenyl]-4,4’-diyl)diacetamide: This compound has similar structural features and applications in cancer treatment.
Other biphenyl derivatives: These compounds may have similar chemical properties but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[4-(4-acetamido-2-hydroxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-10(19)17-13-5-3-12(4-6-13)15-8-7-14(9-16(15)21)18-11(2)20/h3-9,21H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
OTMDWPFVRKLVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.